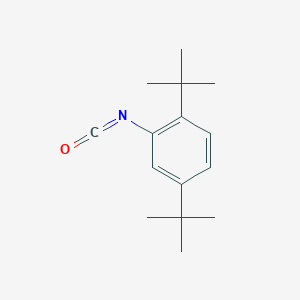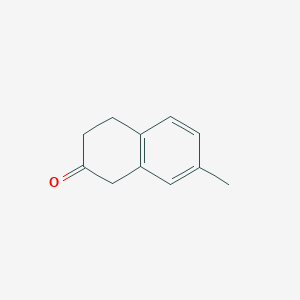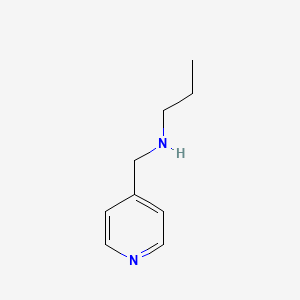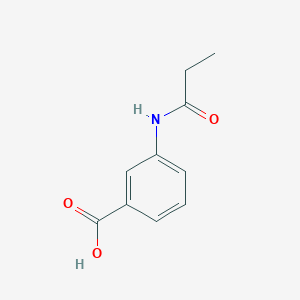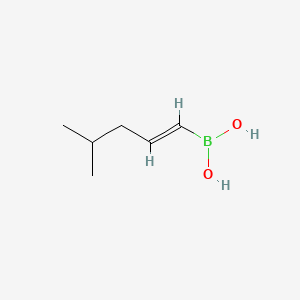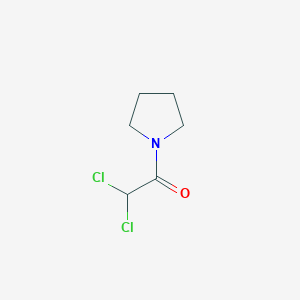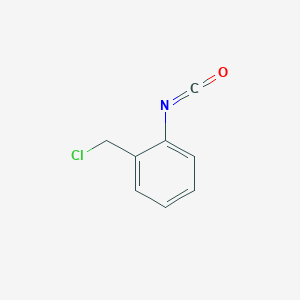
2-(Chloromethyl)phenyl isocyanate
Übersicht
Beschreibung
2-(Chloromethyl)phenyl isocyanate (CMPC) is an organic compound used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. CMPC is also known as 2-chloro-methyl phenyl isocyanate, 2-chloro-methylphenyl isocyanate, and 2-chloro-methyl-phenyl-isocyanate. CMPC is a versatile reagent with a wide range of applications in organic synthesis. It is used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Substituted Indoles
2-(Chloromethyl)phenyl isocyanates are used in the synthesis of 2-substituted indoles, valuable compounds in organic chemistry. This process involves dehydration of N-[2-(chloromethyl)phenyl]formamides, followed by a reaction with organolithiums. The resulting 2-substituted indoles are produced through the addition to the isocyano carbon and intramolecular substitution reactions (Kobayashi et al., 2009).
Optically Active Poly(phenyl isocyanate)s
Research into optically active phenyl isocyanate derivatives has led to the development of polymers with unique optical properties. These derivatives, when polymerized, show substantial optical rotation and circular dichroism, indicating a predominantly helical conformation in solution. This property is significant in materials science and optoelectronics (Hino et al., 2000).
Detection and Measurement Techniques
In analytical chemistry, techniques have been developed for the determination of phenyl isocyanate. One such method utilizes a flow-injection system with infrared spectrometric detection, allowing for precise measurement of phenyl isocyanate in various solutions (Curran & Collier, 1985).
Coordination and Reactivity with Transition Metals
Studies have shown that 2-(chloromethyl)phenyl isocyanate derivatives can coordinate with various transition metals, forming complexes with platinum, palladium, and tungsten. These interactions are crucial in the field of organometallic chemistry and catalysis (Facchin et al., 2002).
Glutathione Conjugation
Phenyl isocyanate shows significant reactivity towards glutathione, a critical molecule in biological systems. Studies have identified novel glutathione conjugates of phenyl isocyanate, providing insights into its potential interactions within the body (Johansson Mali'n et al., 2014).
Applications in Polymer Science
Phenyl isocyanate derivatives are extensively used in the synthesis of polymers with specific properties. Research has shown that these compounds can be used to create materials with enhanced strength, rot resistance, and stability against laundering, making them valuable in textile and materials engineering (Ellzey et al., 1962).
Wirkmechanismus
Target of Action
2-(Chloromethyl)phenyl isocyanate is a chemical compound that primarily targets proteins and other biological macromolecules. It is known to react with amines and alcohols, forming ureas and carbamates respectively . The compound’s primary targets are therefore the amine and hydroxyl groups present in these macromolecules.
Mode of Action
The compound interacts with its targets through a process known as covalent bonding. When 2-(Chloromethyl)phenyl isocyanate comes into contact with amines or alcohols, it forms a covalent bond with the nitrogen or oxygen atoms present in these groups . This results in the formation of ureas and carbamates, altering the original structure and function of the targeted macromolecules.
Biochemical Pathways
Given its reactivity with amines and alcohols, it can be inferred that the compound may interfere with protein synthesis and enzymatic reactions, as these processes often involve the formation and breaking of amine and alcohol bonds .
Pharmacokinetics
Its bioavailability would be influenced by factors such as the route of administration and the presence of other substances that can react with it .
Result of Action
The molecular and cellular effects of 2-(Chloromethyl)phenyl isocyanate’s action are largely dependent on the specific macromolecules it targets. By forming ureas and carbamates, the compound can alter the structure and function of proteins and other macromolecules, potentially leading to a variety of cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Chloromethyl)phenyl isocyanate. For instance, the presence of other reactive substances can compete with the compound for its targets, potentially reducing its efficacy. Additionally, factors such as temperature and pH can affect the compound’s stability and reactivity .
Eigenschaften
IUPAC Name |
1-(chloromethyl)-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYOTPBIDRGAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392708 | |
| Record name | 2-(Chloromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)phenyl isocyanate | |
CAS RN |
52986-66-0 | |
| Record name | 2-(Chloromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





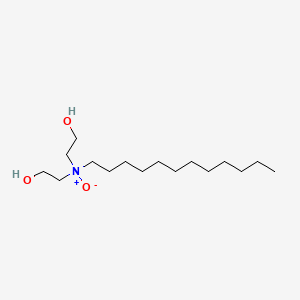
![1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol](/img/structure/B1598397.png)
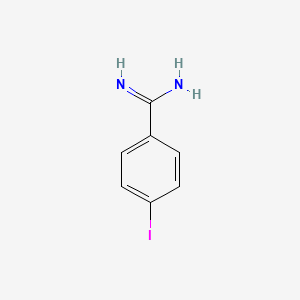
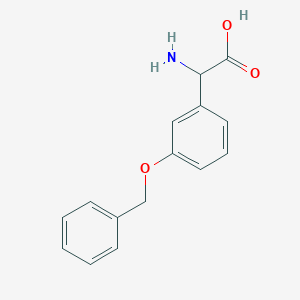
![2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B1598403.png)
